molecular formula C6H13ClMgO2 B14896386 4,4-Dimethoxybutylmagnesium chloride

4,4-Dimethoxybutylmagnesium chloride

Cat. No.: B14896386
M. Wt: 176.92 g/mol
InChI Key: BPSWPAPLPNHEFI-UHFFFAOYSA-M
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Description

4,4-Dimethoxybutylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is valuable in various chemical reactions due to its reactivity and ability to introduce the 4,4-dimethoxybutyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethoxybutylmagnesium chloride can be synthesized through the reaction of 4,4-dimethoxybutyl chloride with magnesium metal in the presence of a dry ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxybutylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.

    Halides: Reacts with alkyl halides under anhydrous conditions.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products:

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

4,4-Dimethoxybutylmagnesium chloride is widely used in scientific research for:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4,4-dimethoxybutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in building complex organic structures. The magnesium chloride byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium chloride
  • Phenylmagnesium chloride

Comparison: 4,4-Dimethoxybutylmagnesium chloride is unique due to the presence of the 4,4-dimethoxybutyl group, which imparts specific reactivity and steric properties. Compared to simpler Grignard reagents like methylmagnesium chloride, it offers more versatility in forming complex molecules with specific functional groups.

Properties

Molecular Formula

C6H13ClMgO2

Molecular Weight

176.92 g/mol

IUPAC Name

magnesium;1,1-dimethoxybutane;chloride

InChI

InChI=1S/C6H13O2.ClH.Mg/c1-4-5-6(7-2)8-3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

BPSWPAPLPNHEFI-UHFFFAOYSA-M

Canonical SMILES

COC(CC[CH2-])OC.[Mg+2].[Cl-]

Origin of Product

United States

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